molecular formula C15H21N3O6S B2677028 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide CAS No. 1009493-39-3

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B2677028
CAS No.: 1009493-39-3
M. Wt: 371.41
InChI Key: WUAXYCQUAVWMLP-UHFFFAOYSA-N
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Description

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the incorporation of the pentaoxatricyclo structure. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in various organic synthesis reactions.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting the expression of certain genes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

What sets 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This gives it distinct chemical and biological properties that can be leveraged for various applications.

Biological Activity

The compound 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic molecule characterized by its unique structural features that include a thiadiazole moiety and a pentaoxatricyclo structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Thiadiazole Moiety : The 1,3,4-thiadiazole ring is known for its diverse biological activity and serves as a crucial pharmacophore.
  • Pentaoxatricyclo Structure : This part of the molecule contributes to its stability and reactivity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The thiadiazole ring has been associated with significant antibacterial and antifungal activities:

  • A review indicated that compounds with a thiadiazole scaffold exhibit potent activity against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus .
  • Minimum Inhibitory Concentrations (MIC) for some derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of 1,3,4-thiadiazole derivatives are well-documented:

  • Compounds containing the thiadiazole nucleus have been reported to act as cancer chemopreventive agents .
  • Specific studies indicate that certain derivatives can inhibit cancer cell proliferation in vitro and may induce apoptosis in cancer cells .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory potential of thiadiazole derivatives:

  • New compounds synthesized from the thiadiazole framework have demonstrated significant anti-inflammatory activities in various models .
  • These compounds are believed to modulate inflammatory pathways effectively.

Study on Antibacterial Activity

A systematic study synthesized various 2-(p-substituted benzylidene)-3-(5-methyl-1,3,4-thiadiazol-2-yl) thiazolidin-4-one derivatives. The results showed that these compounds exhibited antibacterial effects with MIC values ranging from 32 to 42 μg/mL against E. coli and S. aureus .

Study on Anticancer Activity

In another study focusing on the anticancer properties of thiadiazole derivatives, it was found that specific compounds inhibited the growth of colon cancer cells significantly more than standard treatments like doxorubicin . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Pseudomonas aeruginosa, Staphylococcus aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Properties

IUPAC Name

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-6-17-18-13(25-6)16-11(19)9-7-8(22-14(2,3)21-7)10-12(20-9)24-15(4,5)23-10/h7-10,12H,1-5H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAXYCQUAVWMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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